molecular formula C17H26O3 B082907 3,5-Di-tert-butyl-4-hydroxybenzyl acetate CAS No. 14387-17-8

3,5-Di-tert-butyl-4-hydroxybenzyl acetate

Cat. No.: B082907
CAS No.: 14387-17-8
M. Wt: 278.4 g/mol
InChI Key: UJQUIYGYEMWYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-tert-butyl-4-hydroxybenzyl acetate is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14387-17-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methyl acetate

InChI

InChI=1S/C17H26O3/c1-11(18)20-10-12-8-13(16(2,3)4)15(19)14(9-12)17(5,6)7/h8-9,19H,10H2,1-7H3

InChI Key

UJQUIYGYEMWYBS-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

14387-17-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloromethyl-2,6-di-t-butylphenol (2.55 g) and potassium acetate (0.98 g) in acetone (30 mL) was stirred at 20° C. for 24 hours. After evaporation of the solvent the residue was partioned between water and n-hexane. The hexane extract was concentrated and the residue slurried in n-hexane (6 mL) at about 0° C. The crystals were collected via filtration and dried to give 1.54 g, 45% yield, of the title compound.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
45%

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